4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
Scientific Research Applications
Spectroscopic and Fluorescence Studies
Dual Fluorescence Effects
Studies on 1,3,4-thiadiazole derivatives, including spectroscopic investigation, have revealed interesting dual fluorescence effects. These effects are influenced by substituents and molecular aggregation, suggesting potential applications as fluorescence probes in biology and molecular medicine. The phenomena of charge transfer within these molecules, depending on the structural composition, highlight their utility in probing molecular environments and studying molecular interactions (Budziak et al., 2019).
Synthesis and Crystal Structure
Supramolecular Networks
The synthesis and crystal structure analysis of related compounds, such as imidazo[2,1-b][1,3,4]thiadiazoles, have been documented. These structures exhibit intermolecular interactions leading to the formation of supramolecular networks, which could have implications in the design of new materials or molecular assemblies with specific properties (Banu et al., 2013).
Antimicrobial Activity
Antibacterial and Antifungal Properties
Fluorine-containing derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents. The exploration of these activities further underscores the importance of such compounds in addressing the need for novel antibiotics (Gadakh et al., 2010).
Potential Anti-Cancer Activity
Novel Fluoro Substituted Compounds
Research into fluoro-substituted benzo[b]pyran derivatives has revealed their potential anti-lung cancer activity. Such studies highlight the ongoing search for new therapeutic agents in the fight against cancer, with specific focus on lung cancer, which remains one of the most challenging malignancies to treat (Hammam et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4S/c1-28-14-8-4-11(5-9-14)16-15(17(25)12-2-6-13(21)7-3-12)18(26)19(27)24(16)20-23-22-10-29-20/h2-10,16,25H,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHRGEWPFVQACI-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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